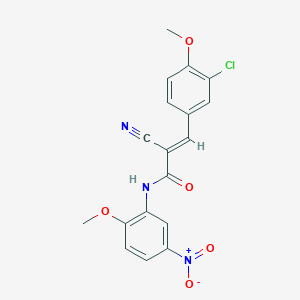![molecular formula C28H22N2O B10897819 1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether](/img/structure/B10897819.png)
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether is a complex organic compound that features both indole and naphthalene moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of indole, a heterocyclic aromatic organic compound, and naphthalene, a polycyclic aromatic hydrocarbon, endows it with unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene moiety can be prepared through Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The final step involves the coupling of the indole derivative with the naphthalene derivative. This can be achieved through a nucleophilic substitution reaction where the indole derivative acts as a nucleophile attacking the electrophilic center of the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of reduced indole or naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
Applications De Recherche Scientifique
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mécanisme D'action
The mechanism by which 1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and DNA, influencing cellular processes. The naphthalene moiety can enhance the compound’s ability to intercalate with DNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Indol-3-yl)-2-naphthol
- 1-(1H-Indol-3-yl)-2-naphthylamine
- 1-(1H-Indol-3-yl)-2-naphthyl ketone
Uniqueness
1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether is unique due to its specific combination of indole and naphthalene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application in various scientific fields.
Propriétés
Formule moléculaire |
C28H22N2O |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
3-[1H-indol-3-yl-(2-methoxynaphthalen-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C28H22N2O/c1-31-26-15-14-18-8-2-3-9-19(18)28(26)27(22-16-29-24-12-6-4-10-20(22)24)23-17-30-25-13-7-5-11-21(23)25/h2-17,27,29-30H,1H3 |
Clé InChI |
BDWHZANETDCMBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897748.png)
![2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10897751.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B10897754.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B10897771.png)
![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)



